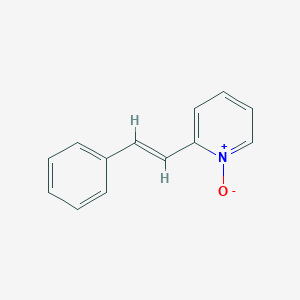
2-(2-Phenylvinyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylvinyl)pyridine 1-oxide is an organic compound with the molecular formula C13H11NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it features a phenylvinyl group attached to the second position of the pyridine ring
Vorbereitungsmethoden
The synthesis of 2-(2-Phenylvinyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as in the hetero-Diels Alder reaction . Another method includes the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridine N-oxides . Industrial production methods may involve the use of transition metal-catalyzed reactions to enhance yield and selectivity.
Analyse Chemischer Reaktionen
2-(2-Phenylvinyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Common Reagents and Conditions: Reagents such as peracids for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and alkylating agents for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives and pyridinium salts.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylvinyl)pyridine 1-oxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Phenylvinyl)pyridine 1-oxide involves its interaction with molecular targets through its N-oxide group. The N-oxide can act as a nucleophile or an electrophile, depending on the reaction conditions, and can form complexes with various Lewis acids . The molecular pathways involved include the activation of specific enzymes or receptors that interact with the pyridine N-oxide moiety .
Vergleich Mit ähnlichen Verbindungen
2-(2-Phenylvinyl)pyridine 1-oxide can be compared with other pyridine derivatives such as:
Pyridine: A simpler structure without the N-oxide group, exhibiting different reactivity and basicity.
2-Hydroxypyridine-N-oxide: Similar in having an N-oxide group but with a hydroxyl group at the second position, leading to different chemical properties and applications.
4-Pyridone: Lacks the N-oxide group and has a carbonyl group instead, resulting in distinct reactivity patterns.
Eigenschaften
IUPAC Name |
1-oxido-2-[(E)-2-phenylethenyl]pyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYKDBFDQXXAM-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




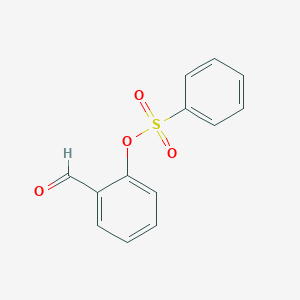
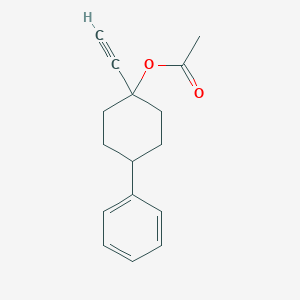
![N-[2-(1H-indol-3-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B372930.png)
![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetaldehyde {2,4-dinitrophenyl}hydrazone](/img/structure/B372934.png)
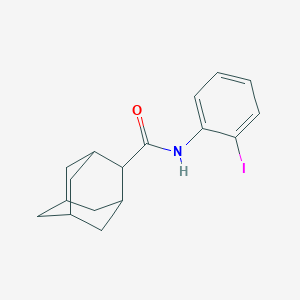

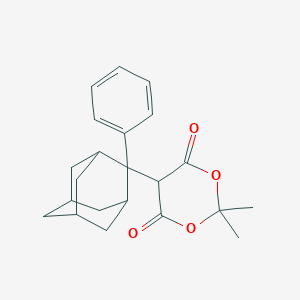

methyl]-3-hydroxybutanoicacid](/img/structure/B372942.png)
![{[(Phenylacetyl)amino]oxy}acetic acid](/img/structure/B372943.png)
